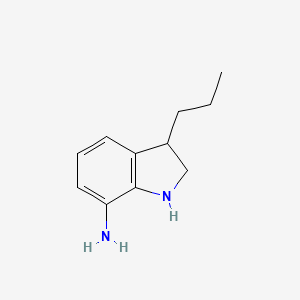

3-Propyl-2,3-dihydro-1H-indol-7-amine

Description

Significance of Indoline (B122111) Frameworks in Organic and Medicinal Chemistry

Indoline frameworks are considered privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. google.com The structural rigidity and three-dimensional nature of the indoline nucleus allow for precise spatial orientation of substituents, which is crucial for effective interaction with biological macromolecules like enzymes and receptors. This scaffold is a key component in drugs developed for a range of diseases, including cancer, bacterial infections, and cardiovascular conditions. google.com In organic chemistry, the indoline ring system is a versatile synthetic intermediate, offering multiple sites for functionalization and enabling the construction of complex molecular architectures. nih.gov

Historical and Contemporary Perspectives on Indole (B1671886) and Indoline Derivative Research

Historically, research into indole-containing compounds began with the isolation and study of natural products, such as the amino acid tryptophan and the neurotransmitter serotonin. researchgate.net The first synthesis of the parent compound, indole, was reported in 1866. bldpharm.com Early research focused on these naturally occurring molecules and their physiological roles.

In contemporary research, the focus has expanded dramatically. Scientists are now designing and synthesizing novel indole and indoline derivatives to act as highly selective inhibitors for specific biological targets, such as protein kinases. researchgate.netchemicalbook.com Modern synthetic methodologies have enabled the creation of extensive libraries of these compounds for high-throughput screening. chemicalbook.com The development of transition-metal-catalyzed reactions has provided efficient ways to functionalize the indoline core at various positions, including the challenging C7-position, opening new avenues for creating diverse and potent therapeutic agents. researchgate.netchemistryviews.org

While the broader indoline class is well-studied, specific derivatives such as 3-Propyl-2,3-dihydro-1H-indol-7-amine are often synthesized as part of larger compound libraries for screening or as intermediates in more complex syntheses. Detailed public-domain research focusing solely on this specific molecule is limited. It is identified by the CAS Number 2059975-48-1.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-propyl-2,3-dihydro-1H-indol-7-amine |

InChI |

InChI=1S/C11H16N2/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7,12H2,1H3 |

InChI Key |

RGYVUUIGGQELQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC2=C1C=CC=C2N |

Origin of Product |

United States |

Chemical and Physical Properties of 3 Propyl 2,3 Dihydro 1h Indol 7 Amine

Detailed experimental data for 3-Propyl-2,3-dihydro-1H-indol-7-amine is not extensively available in peer-reviewed literature. The properties are typically provided by chemical suppliers and may be based on computational predictions.

| Property | Value |

| CAS Number | 2059975-48-1 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | This compound |

| Physical State | Not specified (likely solid or oil at room temp.) |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Synthesis and Derivatization

Specific, documented laboratory synthesis for 3-Propyl-2,3-dihydro-1H-indol-7-amine is not readily found in published scientific literature. However, its structure suggests plausible synthetic routes based on established organic chemistry principles for similar indoline (B122111) derivatives.

A potential synthesis could involve the following generalized steps:

Starting Material : A common starting point could be a 7-nitroindole derivative.

Alkylation : Introduction of the propyl group at the C3 position. This can be a challenging step and may require specific directing groups or multi-step sequences.

Reduction of the Indole (B1671886) Ring : The indole double bond would be reduced to form the indoline (2,3-dihydroindole) scaffold. This is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Reduction of the Nitro Group : The final step would be the reduction of the 7-nitro group to the 7-amine functionality, often accomplished using reagents like tin(II) chloride or catalytic hydrogenation.

Derivatization of this compound would likely focus on its two primary reactive sites: the 7-amino group and the secondary amine within the indoline ring (N1 position). The aromatic amine at C7 could undergo reactions such as acylation, sulfonylation, or diazotization, while the N1 position could be alkylated or acylated to introduce further diversity.

Applications in Chemical Research

Strategies for 2,3-Dihydro-1H-indole Core Construction

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its construction can be achieved through various synthetic strategies, including the cyclization of acyclic precursors and the reduction of the corresponding indole (B1671886) ring.

Cyclization Reactions in Dihydroindole Formation

The formation of the dihydroindole core often relies on intramolecular cyclization reactions, which create the five-membered nitrogen-containing ring fused to a benzene (B151609) ring. A variety of methods have been developed to achieve this transformation, often involving the formation of a key carbon-carbon or carbon-nitrogen bond.

One common approach involves the cyclization of ortho-substituted anilines. For instance, derivatives of 2-vinylanilines can undergo intramolecular amination to form the indoline ring. This process can be mediated by various catalysts and reaction conditions. A metal-free electrochemical approach using iodine as a mediator allows for a switchable synthesis of both indoline and indole derivatives from 2-vinyl anilines.

Another strategy is the transition metal-free domino amination of aryl chlorides. In this method, aliphatic and aromatic amines react with 2- or 3-chlorostyrene (B1584043) in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. This approach takes advantage of the in situ generation of an aryne intermediate, followed by an intramolecular cyclization.

Furthermore, intramolecular nucleophilic aromatic substitution provides a pathway to dihydroindoles. For example, α-aryl-α-pyrrolidin-2-ylideneacetonitriles can be cyclized using a copper(I) bromide and sodium hydride system to form 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, which are structurally related to the target scaffold.

The following table summarizes some cyclization strategies for dihydroindole synthesis:

| Starting Material Type | Reagents/Conditions | Key Features |

| 2-Vinylanilines | Electrochemical, Iodine mediator | Metal-free, switchable between indoline and indole |

| 2- or 3-Chlorostyrene | Aliphatic/Aromatic amine, K-tert-butoxide | Transition metal-free, proceeds via an aryne intermediate |

| α-Aryl-α-pyrrolidin-2-ylideneacetonitriles | NaH, Cu(I)Br, DMF | Intramolecular nucleophilic aromatic substitution |

Stereoselective Synthesis Approaches for Chiral Dihydroindole Systems

The C-3 position of the target molecule is a stereocenter, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds. Significant advancements have been made in the asymmetric synthesis of 2,3-disubstituted indolines.

One powerful strategy is the catalytic asymmetric hydrogenation of 3-substituted indoles. Rhodium complexes with chiral ligands, such as the trans-chelating diphosphine PhTRAP, have been shown to be highly effective in the enantioselective reduction of N-protected 3-substituted indoles, affording chiral indolines with high enantiomeric excess. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles using sterically hindered bisphosphine ligands also provides access to these chiral building blocks. acs.org

Copper-catalyzed hydroamination represents another valuable approach. A diastereo- and enantioselective CuH-catalyzed method has been developed for the preparation of highly functionalized cis-2,3-disubstituted indolines. nih.gov This method exhibits broad functional group tolerance.

Organocatalysis also offers a metal-free alternative for the asymmetric synthesis of indolines. For instance, an intramolecular Michael addition catalyzed by a primary amine derived from a cinchona alkaloid can produce cis-2,3-disubstituted indoline derivatives with excellent enantioselectivities. rsc.org Furthermore, chiral phosphoric acids have been employed to catalyze the enantioselective (3+2) formal cycloaddition of various enamides with quinone diimides, yielding a wide range of 2,3-disubstituted 2-aminoindolines. acs.orgresearchgate.net

Key approaches to stereoselective dihydroindole synthesis are highlighted below:

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Rhodium/PhTRAP, Palladium/Bisphosphine | High enantioselectivity for 3-substituted indolines. acs.orgacs.org |

| Copper-Catalyzed Hydroamination | CuH catalyst | High diastereo- and enantioselectivity for cis-indolines. nih.gov |

| Organocatalytic Michael Addition | Cinchona alkaloid-derived primary amine | Metal-free, excellent enantioselectivity. rsc.org |

| Chiral Phosphoric Acid Catalysis | BINOL- or SPINOL-derived phosphoric acid | Enantioselective (3+2) cycloaddition. acs.orgresearchgate.net |

Indole Ring Reduction Protocols to 2,3-Dihydro-1H-indole (Indoline)

The reduction of the C2-C3 double bond of a pre-functionalized indole is a direct and common method for the synthesis of the indoline core. A variety of reducing agents and conditions have been developed for this transformation.

A classic and effective method involves the use of sodium cyanoborohydride in the presence of an acid, such as acetic acid. This system selectively reduces the indole double bond without affecting many other functional groups. The reaction conditions can be tuned to achieve either the free indoline or, in some cases, an N-alkylated indoline.

Borane complexes in the presence of trifluoroacetic acid are also powerful reagents for the reduction of indole compounds to their corresponding indolines. This method is often rapid and provides good yields, even for indoles bearing aminoalkyl side chains, which can be challenging to reduce with other methods.

Catalytic hydrogenation is another widely used technique. Various catalysts, including palladium on carbon (Pd/C), can be employed under a hydrogen atmosphere to effect the reduction of the indole ring. This method is often clean and efficient, though the reaction conditions may need to be optimized to avoid over-reduction or side reactions depending on the other functional groups present in the molecule.

The following table summarizes common indole reduction protocols:

| Reducing Agent | Acid/Conditions | Key Features |

| Sodium Cyanoborohydride | Acetic Acid | Selective reduction of the C2-C3 double bond. |

| Borane Complexes | Trifluoroacetic Acid | Rapid, good yields, suitable for complex indoles. |

| H₂/Catalyst | Pd/C, etc. | Clean and efficient, requires optimization. |

Regioselective Functionalization at C-3 Position with Propyl Moiety

Introducing the propyl group specifically at the C-3 position of the dihydroindole ring is a critical step in the synthesis of the target molecule. This requires a regioselective alkylation or a related carbon-carbon bond-forming reaction.

Alkylation and Substitution Approaches for Propyl Group Introduction

The Friedel-Crafts alkylation is a fundamental reaction for introducing alkyl groups onto aromatic and heterocyclic rings. In the context of indoles and indolines, the C-3 position is generally the most nucleophilic and thus the most reactive site for electrophilic substitution. The reaction typically involves an alkyl halide (e.g., propyl bromide or iodide) or an alcohol (e.g., propanol) in the presence of a Lewis or Brønsted acid catalyst.

Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct alkylation of heterocycles. For instance, an iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols allows for the regioselective C-3 alkylation of indolines. Using propanol (B110389) as the alkylating agent in this system would directly introduce the propyl group at the desired position. This method is advantageous as it uses readily available alcohols and often proceeds under relatively mild conditions.

Direct C-3 alkylation of indoles can also be achieved using tertiary alcohols in the presence of a Brønsted acid catalyst. While this method is described for tertiary alcohols, it highlights the feasibility of using alcohols as alkylating agents under acidic conditions.

Furthermore, transition metal-free approaches have been developed for the C-3 arylation of indoles with aryl halides, promoted by a strong base like potassium tert-butoxide. While this is an arylation, it demonstrates the possibility of activating the C-3 position for coupling reactions, which could potentially be adapted for alkylation.

Introduction of Amine Functionality at C-7 Position

The final key transformation is the introduction of an amine group at the C-7 position of the 3-propyldihydroindole core. This is typically achieved through a two-step sequence of nitration followed by reduction.

The regioselective nitration of the benzene ring of the indoline nucleus is crucial. The directing effects of the substituents on the ring will influence the position of nitration. For an N-unsubstituted or N-alkylated indoline, the directing effect of the dihydro-pyrrole ring needs to be considered. Research has shown that under specific conditions, regioselective nitration of indolines at the C-5 or C-7 position can be achieved. For instance, a mild mono-nitration of indolines at either the C-5 or C-7 position with high regioselectivity has been reported. The choice of nitrating agent and reaction conditions are critical to control the position of substitution.

Once the 7-nitro-3-propyl-2,3-dihydro-1H-indole intermediate is obtained, the nitro group can be reduced to the corresponding amine. This reduction is a standard transformation in organic synthesis and can be accomplished using a variety of methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and effective method. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or ammonium (B1175870) chloride solution are also widely used for the reduction of aromatic nitro groups. The choice of method will depend on the compatibility with other functional groups present in the molecule.

The synthetic sequence for the introduction of the C-7 amine group is as follows:

Regioselective Nitration: 3-Propyl-2,3-dihydro-1H-indole is reacted with a suitable nitrating agent (e.g., nitric acid/sulfuric acid, or milder reagents for selective nitration) to introduce a nitro group at the C-7 position.

Reduction of the Nitro Group: The resulting 7-nitro-3-propyl-2,3-dihydro-1H-indole is then treated with a reducing agent (e.g., H₂/Pd/C, SnCl₂/HCl) to convert the nitro group into the desired amine functionality, yielding this compound.

Amination Protocols for Aromatic Systems

Modern organic synthesis provides several powerful methods for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of 7-aminoindoline derivatives. Transition metal-catalyzed cross-coupling reactions are at the forefront of these technologies. For instance, the Buchwald-Hartwig amination allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst. In a hypothetical synthesis of the target compound, a 7-bromo-3-propyl-2,3-dihydro-1H-indole intermediate could be coupled with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection, to yield the final product.

Copper-mediated C-H amination is another viable strategy. This approach can create the indoline ring through an intramolecular reaction. For example, a picolinamide (B142947) (PA)-protected β-arylethylamine substrate can undergo palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond to form the indoline scaffold. organic-chemistry.orgnih.gov Similarly, copper-catalyzed systems can achieve this transformation, sometimes using a terminal oxidant like MnO₂ to render the process catalytic in copper. nih.gov These methods offer high efficiency and functional group tolerance under relatively mild conditions. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Potential Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with a suitable ligand | Forms C-N bonds from aryl halides/triflates. | Coupling a 7-halo-3-propylindoline with an amine source. |

| Palladium-Catalyzed C-H Amination | Pd(OAc)₂ with a directing group (e.g., picolinamide) | Intramolecular cyclization to form the indoline ring. organic-chemistry.orgnih.gov | Synthesis of the core indoline structure from a β-arylethylamine. organic-chemistry.org |

| Copper-Mediated C-H Amination | Cu(OAc)₂ with MnO₂ as an oxidant | Noble-metal-free intramolecular C-H amination. nih.gov | Formation of the indoline ring under mild conditions. nih.gov |

Reduction of Nitro Precursors to Amine Derivatives

The reduction of a nitro group is one of the most reliable and widely used methods for synthesizing aromatic amines. google.comthieme-connect.de In the context of this compound synthesis, a common route involves the preparation of a 3-propyl-7-nitro-2,3-dihydro-1H-indole intermediate. This precursor can then be reduced to the target amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding chemoselectivity, cost, and environmental impact. google.combeilstein-journals.org

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is highly effective, and the only byproduct is water. thieme-connect.de

Metal/Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and cost-effective. google.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment.

Trichlorosilane (B8805176): A metal-free option involves the use of trichlorosilane (HSiCl₃) in combination with a tertiary amine, which offers a mild and chemoselective reduction of both aromatic and aliphatic nitro groups. beilstein-journals.orgorganic-chemistry.org This method has been successfully adapted to continuous-flow conditions, allowing for high yields and short reaction times without the need for extensive purification. beilstein-journals.org

Modern Catalytic Methods in 2,3-Dihydro-1H-indole Synthesis

The construction of the 2,3-dihydro-1H-indole (indoline) core is a critical step in the synthesis of the target molecule and its analogues. Modern catalysis has introduced a host of powerful and selective methods to build this heterocyclic system.

Transition Metal-Catalyzed Reactions (e.g., Rhodium-Catalyzed Annulation, Cross-Coupling)

Transition metals, particularly palladium and rhodium, are central to many modern indoline syntheses. mdpi.comscispace.com These catalysts enable the formation of C-C and C-N bonds through various mechanistic pathways. nih.gov

Rhodium-Catalyzed Annulation: Rhodium(III) catalysts can mediate the oxidative annulation of acetanilides with internal alkynes to produce highly functionalized indoles, which can subsequently be reduced to indolines. acs.org Another approach involves the Rh(III)-catalyzed annulation of 2-alkenylanilides with alkynes to directly afford substituted indolines. researchgate.netthieme-connect.com These reactions often proceed with high regioselectivity. acs.org A general and efficient rhodium-catalyzed redox-neutral annulation has been developed for N-acetoxyacetanilides with alkynes, which are readily accessible from nitroarenes, providing a direct route to substituted indoles. acs.org

Palladium-Catalyzed Cross-Coupling: Intramolecular cross-coupling reactions are a cornerstone of indoline synthesis. The Heck reaction, for example, can be used to cyclize an N-alkenyl-ortho-haloaniline. More advanced methods rely on palladium-catalyzed C-H activation, where an inert C-H bond is directly functionalized to form the heterocyclic ring. organic-chemistry.orgnih.gov This avoids the need for pre-functionalized starting materials, enhancing atom economy. nih.gov For instance, Pd-catalyzed coupling of 2-iodoaniline (B362364) derivatives with a variety of internal alkynes provides a reliable route to 2,3-disubstituted indoles. acs.org

| Reaction Type | Catalyst | Starting Materials | Key Feature |

|---|---|---|---|

| Oxidative Annulation | Rhodium(III) complex | Acetanilides and alkynes acs.org | Direct formation of functionalized indoles. acs.org |

| Redox-Neutral Annulation | Rhodium complex | N-acetoxyacetanilides and alkynes acs.org | Wide functional group tolerance and one-pot potential from nitroarenes. acs.org |

| Intramolecular C-H Amination | Palladium(II) complex | β-arylethylamines organic-chemistry.org | High efficiency and use of inexpensive reagents. nih.gov |

| Larock Indole Synthesis | Palladium(0) complex | o-Haloanilines and alkynes nih.gov | Versatile method for 2,3-disubstituted indoles. nih.gov |

Organocatalysis and Photocatalysis in Indoline Synthesis

In recent years, organocatalysis and photocatalysis have emerged as powerful alternatives to transition metal catalysis, often providing unique reactivity and improved sustainability profiles. researchgate.net

Organocatalysis: This field uses small, metal-free organic molecules to catalyze reactions. For indoline synthesis, organocatalytic methods have been developed that proceed via highly enantioselective pathways, which is crucial for the synthesis of chiral drug candidates. acs.orgnih.gov One such strategy involves the organocatalytic addition of thioester enolates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald-Hartwig cyclization to furnish substituted indolines with excellent stereoselectivity. acs.orgnih.gov These methods allow for the construction of indolines with tertiary and even all-carbon quaternary stereogenic centers. acs.org

Photocatalysis: Visible-light photocatalysis utilizes light energy to drive chemical reactions under exceptionally mild conditions. nih.gov This approach often involves the generation of radical intermediates. acs.org For indoline synthesis, nickel/photoredox dual catalysis has been used to couple iodoacetanilides with alkenes, yielding 3-substituted indolines with very high regioselectivity. organic-chemistry.org This method leverages the ability of photoredox catalysts to act as controlled single-electron transfer agents, facilitating challenging Csp³-N bond formation via multiple oxidation states of nickel. organic-chemistry.org Metal-free photocatalytic procedures have also been reported, such as the use of eosin (B541160) Y to generate alkyl radicals that cyclize to form the indoline ring, offering a green and efficient route that tolerates a wide range of functional groups. acs.org

Electro- and Bio-Catalysis Approaches

Electro- and bio-catalysis represent the cutting edge of synthetic chemistry, offering highly sustainable and selective routes to complex molecules.

Electrocatalysis: Electrochemical synthesis uses electricity as a "reagent" to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net This approach is inherently green. Methods for the synthesis of indolines and indoles from 2-vinylanilines have been developed using an iodine mediator in an electrochemical cell. organic-chemistry.orgorganic-chemistry.org Organic redox catalysts can also be employed in electrocatalytic dehydrogenative cyclizations of 2-vinylanilides to access 3-substituted and 2,3-disubstituted indoles. organic-chemistry.orgacs.org These methods are notable for their operational simplicity and mild, external oxidant-free conditions. rsc.orgacs.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under environmentally benign conditions (typically in water at ambient temperature and pressure). researchgate.netnih.gov Engineered enzymes, such as variants of cytochrome P450 (P411), have been developed to catalyze intramolecular C(sp³)–H amination reactions. acs.org Through directed evolution, specific P411 variants have been engineered to catalyze the synthesis of indolines with good efficiency and high enantioselectivity. acs.org This biocatalytic platform provides a concise route for preparing chiral N-heterocycles and can be coupled with other enzymatic transformations to rapidly build molecular complexity. acs.org

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for molecules like this compound is increasingly guided by the 12 principles of green chemistry. chemistryjournals.netnumberanalytics.com These principles advocate for methodologies that are safer, more efficient, and have a reduced environmental footprint. nih.gov

Modern catalytic methods are inherently aligned with several of these principles. The use of catalysts (Principle 9: Catalysis) is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, which minimizes waste (Principle 1: Waste Prevention). nih.gov

The methods discussed above exemplify this trend:

Atom Economy (Principle 2): Annulation and C-H activation reactions that build the indoline core from simple precursors without the need for protecting groups or pre-functionalization exhibit high atom economy, incorporating a majority of the atoms from the starting materials into the final product. nih.govrsc.org

Energy Efficiency (Principle 6): Photocatalytic and many biocatalytic reactions often proceed at ambient temperature and pressure, significantly reducing the energy consumption associated with heating or cooling reactions. acs.orgacs.orgnih.gov

Safer Solvents and Auxiliaries (Principle 5): Biocatalytic syntheses are often performed in water, the most environmentally benign solvent. researchgate.netnih.gov Flow chemistry techniques, which can be applied to methods like trichlorosilane reduction, can improve safety by containing hazardous reagents and minimizing their excess use. beilstein-journals.orgresearchgate.net

Use of Renewable Feedstocks (Principle 7): While not always directly applicable to the core starting materials for indoline synthesis, biocatalysis opens the door to using feedstocks derived from biological sources. nih.govrsc.org

The development of multicomponent reactions (MCRs) for indole synthesis, which combine several starting materials in a single step, is a prime example of green chemistry in action, offering high atom economy and step efficiency under mild, often metal-free conditions. rsc.org

Utilization of Sustainable Solvents and Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable solvents and highly efficient, recyclable catalysts to minimize environmental impact. researchgate.net The synthesis of indole and indoline derivatives has seen significant advancements in this area, moving away from traditional volatile organic compounds and stoichiometric reagents.

Water, in particular, has been explored as a green solvent for the synthesis of various indole derivatives. For instance, the synthesis of 3-pyrazolyl indoles has been successfully achieved in refluxing water, which in some cases eliminates the need for a catalyst and simplifies product purification. While specific examples for this compound are not detailed in the literature, the general applicability of water as a solvent for indole synthesis suggests its potential utility. For example, catalyst-free Henry reactions for the synthesis of 3-hydroxy-3-nitromethylindolin-2-ones have been efficiently carried out in water at room temperature. sjp.ac.lk

The use of heterogeneous catalysts is another cornerstone of sustainable synthesis, offering advantages such as easy separation from the reaction mixture and potential for recycling. For the synthesis of spirooxindoles, a related class of compounds, a CoFe2O4@SiO2 heterogeneous catalyst has been used effectively in an ethanol-water mixture, demonstrating high yields and catalyst reusability. sjp.ac.lk Similarly, solid acid catalysts like montmorillonite (B579905) K-10 have been employed for the solvent-free synthesis of quinazolin-4(3H)-ones, a reaction that proceeds by heating the reactants with the catalyst. researchgate.net Such catalysts could be adapted for the cyclization steps in the synthesis of indoline derivatives.

Palladium-catalyzed reactions are pivotal in the synthesis of N-heterocycles. Greener approaches to these reactions involve the use of highly efficient catalysts that can operate under mild conditions. For instance, palladium-catalyzed aerobic oxidative cyclization has been used to synthesize pyrrolizidine (B1209537) and indolizidine scaffolds in toluene, an organic solvent, but with molecular oxygen as the oxidant, which is a green alternative to stoichiometric chemical oxidants. mdpi.com

The following table summarizes representative examples of sustainable solvents and catalysts used in the synthesis of indole and related heterocyclic compounds, which could be conceptually applied to the synthesis of this compound.

| Catalyst/Solvent System | Target Compound Class | Reaction Conditions | Yield (%) | Reference |

| Water | 3-Hydroxy-3-nitromethylindolin-2-ones | Room Temperature, Catalyst-Free | 82-99 | sjp.ac.lk |

| CoFe2O4@SiO2 in Ethanol/Water | Spirooxindoles | 80°C | 97 | sjp.ac.lk |

| Montmorillonite K-10 | Quinazolin-4(3H)-ones | 150°C, Solvent-Free | High | researchgate.net |

| p-TSA·H2O in Water | Spiro[chromeno[4,3-b]chromene-7,3′-indoline]-2′,6,8-triones | Reflux | High | sjp.ac.lk |

| DABCO in Water | Spirooxindoleoxazoline | Room Temperature | up to 70 | sjp.ac.lk |

Microwave and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds, including indole and its derivatives.

The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to microwave irradiation, significantly reducing reaction times. researchgate.net Microwave-assisted intramolecular arene-alkene coupling of o-iodoanilino enamines has also been reported for the synthesis of 3-substituted indoles. scispace.com For the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, exposing the neat mixture of reactants to microwave irradiation led to excellent yields and high regioselectivity. mdpi.com

Solvent-free reactions, often coupled with microwave irradiation, represent a particularly green synthetic approach by completely eliminating the need for a solvent. researchgate.net The synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones has been achieved under solvent-free conditions using microwave irradiation, with reaction times as short as 5 to 10 minutes. researchgate.net Another example is the microwave-irradiated, solvent-free 3-acylation of indoles on alumina, which provides a rapid and efficient method for this transformation. scirp.orgresearchgate.net

The application of these methods to the synthesis of this compound could involve a microwave-assisted reductive cyclization of a suitable nitroaromatic precursor or an intramolecular coupling reaction. The absence of a solvent would not only be environmentally beneficial but could also simplify the workup procedure.

Below is a table illustrating the efficiency of microwave-assisted synthesis for various indole derivatives, highlighting the potential for applying this technology to the target compound.

| Reaction Type | Product Class | Reaction Conditions | Time | Yield (%) | Reference |

| Fischer Indole Synthesis | Indoles | Microwave Irradiation | Short | High | researchgate.net |

| Pd-Catalyzed Heterocyclization | 2-Methyl-1H-indole-3-carboxylates | Microwave Irradiation, Neat | Not specified | Excellent | mdpi.com |

| Decarboxylative Condensation | 3-Hydroxy-2-oxindoles | Microwave Irradiation | 5-10 min | up to 98 | mdpi.comnih.gov |

| Reaction of Isatin and Indole | 3-Indolyl-3-hydroxy oxindoles | Microwave Irradiation, Solvent-Free, 70°C | 5 min | 96 | researchgate.net |

| Huisgen [3 + 2] Cycloaddition | N-substituted 1,2,3-triazolylmethyl indole derivatives | Microwave Irradiation | Shorter than conventional | 72-96 | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the electronic and spatial environment of individual atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The expected chemical shifts (δ) are influenced by factors such as electronegativity, aromaticity, and anisotropic effects.

The spectrum is anticipated to display distinct signals for the propyl group, the dihydroindole core, and the amine protons. The propyl chain protons would appear as a triplet for the terminal methyl (CH₃) group and multiplets for the two methylene (B1212753) (CH₂) groups. docbrown.info Protons on the dihydroindole ring system, including those at the C2 and C3 positions and the aromatic protons, would exhibit characteristic shifts and coupling patterns. researchgate.net The protons of the primary amine (NH₂) and the secondary amine (NH) in the ring typically appear as broad singlets, which can exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (C4-H) | ~6.8 - 7.2 | d (doublet) | Coupling to C5-H. |

| Aromatic H (C5-H) | ~6.6 - 6.8 | t (triplet) | Coupling to C4-H and C6-H. |

| Aromatic H (C6-H) | ~6.5 - 6.7 | d (doublet) | Coupling to C5-H. |

| C2-H₂ | ~3.0 - 3.5 | m (multiplet) | Methylene protons adjacent to the ring nitrogen. |

| C3-H | ~3.3 - 3.8 | m (multiplet) | Methine proton at the chiral center, coupled to C2-H₂ and propyl-CH₂. |

| Propyl-CH₂ (α) | ~1.4 - 1.8 | m (multiplet) | Methylene group attached to C3. |

| Propyl-CH₂ (β) | ~1.2 - 1.6 | m (multiplet) | Central methylene group of the propyl chain. |

| Propyl-CH₃ (γ) | ~0.9 - 1.1 | t (triplet) | Terminal methyl group. |

| N1-H | Broad | s (singlet, broad) | Ring amine proton, exchangeable with D₂O. |

| C7-NH₂ | Broad | s (singlet, broad) | Exocyclic amine protons, exchangeable with D₂O. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. Aromatic carbons typically resonate in the 110-150 ppm range, while aliphatic carbons appear further upfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C7) | ~140 - 145 |

| Aromatic C (C3a) | ~135 - 140 |

| Aromatic C (C7a) | ~128 - 132 |

| Aromatic C (C5) | ~125 - 129 |

| Aromatic C (C4) | ~118 - 122 |

| Aromatic C (C6) | ~115 - 119 |

| C2 | ~45 - 50 |

| C3 | ~35 - 40 |

| Propyl-C (α) | ~30 - 35 |

| Propyl-C (β) | ~20 - 25 |

| Propyl-C (γ) | ~10 - 15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of dihydroindole derivatives and establishing their detailed structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons, such as C4-H with C5-H, C5-H with C6-H, and crucially, between the protons within the propyl chain and the protons on the C2 and C3 positions of the dihydroindole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C spectra. sdsu.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is particularly valuable for determining stereochemistry. For the chiral center at C3, NOESY can reveal the relative orientation of the C3-proton and the propyl group with respect to other protons on the dihydroindole ring, helping to establish the compound's three-dimensional conformation.

Single Crystal X-ray Diffraction Analysis of Dihydroindole Derivatives

While NMR provides a detailed picture of the molecular structure in solution, single-crystal X-ray diffraction offers an exact determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can provide a definitive three-dimensional model of the molecule. The analysis begins with mounting a single crystal on a diffractometer and collecting diffraction data. mdpi.com The resulting electron density map is then used to solve and refine the structure.

This process yields precise atomic coordinates, from which key structural parameters are derived:

Bond Lengths and Angles: Confirming the expected geometry of the dihydroindole ring and the propyl substituent.

Torsional Angles: Describing the conformation of the five-membered ring and the orientation of the propyl group.

Crystal Packing: Revealing intermolecular interactions such as hydrogen bonds involving the N1-H and C7-NH₂ groups, which dictate how the molecules arrange themselves in the crystal lattice. nih.gov

Unit Cell Parameters: In studies of related indole derivatives, various crystal systems, such as triclinic and monoclinic, have been observed. mdpi.commdpi.com For example, one synthesized indole derivative crystallized in the triclinic P-1 space group. researchgate.net

The C3 position in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). When a chiral compound is resolved and crystallized as a single enantiomer, single-crystal X-ray diffraction can determine its absolute configuration. researchgate.net This is typically achieved by analyzing the anomalous dispersion effects of the scattered X-rays, which allows for the unambiguous assignment of the R or S configuration at the chiral center. The refinement of the Flack parameter is a common method used to confidently establish the absolute stereochemistry of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For derivatives of this compound, this analysis highlights the key contacts that govern their solid-state architecture. The three-dimensional Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact.

The analysis reveals that the crystal packing is predominantly stabilized by a network of hydrogen bonds and other weaker interactions. The primary amino group (-NH2) and the secondary amine within the indoline ring (N-H) act as hydrogen bond donors, while the nitrogen atom of the amino group can also act as an acceptor. These interactions are visible as distinct red spots on the dnorm surface.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 34.5 |

| N···H/H···N | 11.2 |

| O···H/H···O | 7.1 |

| Other | 2.2 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound and its derivatives. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds.

The FTIR spectrum of indoline derivatives typically displays characteristic absorption bands. mdpi.com The N-H stretching vibrations of the primary amino group (-NH2) and the secondary amine of the indoline ring are prominent in the region of 3500-3200 cm-1. mdpi.com The aromatic C-H stretching vibrations appear around 3100-3000 cm-1, while the aliphatic C-H stretching of the propyl group is observed between 3000 and 2800 cm-1. The N-H bending vibrations are typically found in the 1650-1580 cm-1 range. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm-1 region.

Raman spectroscopy provides complementary information. The aromatic ring stretching modes are often strong in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and assist in the detailed assignment of the experimental spectra. mdpi.com

| Functional Group | Vibrational Mode | FTIR (cm-1) | Raman (cm-1) |

|---|---|---|---|

| N-H (amine) | Stretching | 3450 - 3250 | 3450 - 3250 |

| C-H (aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2960 - 2850 | 2960 - 2850 |

| N-H | Bending | 1640 - 1560 | 1640 - 1560 |

| C=C (aromatic) | Stretching | 1610 - 1450 | 1610 - 1450 |

| C-N | Stretching | 1350 - 1250 | 1350 - 1250 |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to be similar to that of other indole derivatives, which typically exhibit two main absorption bands. nist.gov

These bands arise from π → π* electronic transitions within the aromatic benzene ring fused to the pyrroline (B1223166) ring. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the indoline ring system, as well as the solvent used for the measurement. The amino group at the 7-position is an auxochrome, which can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted indoline.

| Transition | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|

| π → π | ~230 | ~35,000 |

| π → π | ~285 | ~6,000 |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. DFT is a popular method that balances computational cost and accuracy, making it suitable for studying molecules of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, where software calculates the lowest energy arrangement of atoms. For a flexible molecule like this compound, which has a propyl group capable of rotation, a conformational analysis would be necessary to identify the global energy minimum and other low-energy conformers. However, no published studies detailing the optimized geometry, bond lengths, or dihedral angles for this specific indoline derivative were found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the geometry is optimized, computational methods can predict various spectroscopic parameters. DFT calculations can estimate the ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and confirming a compound's structure. Research on other indole and amine-containing compounds demonstrates the utility of such predictions, but specific calculated NMR or IR data for this compound are not available in the current literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and is often calculated using DFT. While general principles of electronic structure analysis are well-established for indole scaffolds, specific values for the HOMO-LUMO gap and visualizations of the orbital distributions for this compound have not been reported.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor. This method is central to modern drug discovery. Studies on structurally related indole derivatives show their potential to interact with various biological targets, including enzymes and receptors. nih.gov

Prediction of Binding Modes and Affinities

Docking simulations predict the preferred orientation (binding mode or pose) of a ligand within a receptor's active site and estimate the strength of the interaction (binding affinity), often expressed as a scoring function or binding energy. This information helps prioritize compounds for further experimental testing. Without a specified biological target for this compound, and in the absence of any published docking studies, no data on its potential binding modes or affinities exist.

Identification of Key Interacting Residues and Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed docking analysis reveals the specific amino acid residues in the protein that interact with the ligand. It also characterizes the nature of these non-covalent interactions, such as hydrogen bonds (often involving the amine group), hydrophobic interactions (with the propyl and aromatic parts of the molecule), and π-stacking. For other indole-based ligands, interactions with residues like aspartate, serine, and tryptophan have been observed. nih.gov However, an identification of key interacting residues for this compound is contingent on performing docking simulations with a defined protein target, which has not been documented.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations can provide critical insights into its flexibility (conformational dynamics) and how stably it binds to a biological target, such as a protein receptor. nih.govmdpi.com

The simulation begins with a starting geometry of the indoline derivative within the binding site of a target protein, often obtained from molecular docking. mdpi.com The system is then solvated, and forces are calculated based on a chosen force field. By integrating Newton's laws of motion, the trajectory of each atom is mapped over a set period, typically nanoseconds to microseconds.

Analysis of these trajectories reveals key information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the structural stability of the complex; a stable system will show the RMSD value reaching a plateau. mdpi.commdpi.com The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the ligand or protein are more flexible. Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex over time. mdpi.com Studies on various indole and indoline derivatives have shown that interactions with key amino acid residues like Leucine and Glutamate can be crucial for stabilizing the complex. mdpi.com This dynamic view of binding is essential for understanding the true nature of the interaction, which static models like docking cannot fully capture. nih.gov

Table 1: Representative Parameters and Outputs of a Molecular Dynamics Simulation for an Indoline-Protein Complex This table presents typical parameters and expected results from an MD simulation, as specific data for the title compound is not available.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |

| Simulation Time | 100 - 200 ns | Duration of the simulation to observe molecular motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Solvent | Explicit Water Model (e.g., TIP3P) | Simulates the aqueous cellular environment. |

| Primary Analyses | RMSD (Root Mean Square Deviation) | Measures the average change in displacement of atoms to assess overall stability of the complex. |

| RMSF (Root Mean Square Fluctuation) | Identifies the flexibility of individual residues or ligand atoms. | |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in medicinal chemistry used to correlate a compound's chemical structure with its biological activity. nih.govmdpi.com These ligand-based design methods are particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com

QSAR models are mathematical equations that relate chemical structure descriptors to biological activity. jocpr.com For a series of indoline derivatives, this involves synthesizing or computationally generating a set of analogs and measuring their activity (e.g., inhibitory concentration, IC50). Structural descriptors, which can be electronic, steric, or hydrophobic, are then calculated for each analog. Statistical methods are used to build a model that predicts activity based on these descriptors.

Structure-activity relationship (SAR) studies on related indoline and indole scaffolds have revealed several key correlations. For instance, substitutions at the C3 position of the indolin-2-one core have been shown to significantly impact neuroprotective activity. nih.govresearchwithnj.com Similarly, in the context of HIV fusion inhibitors, the nature and position of substituents on the indole rings are critical for antiviral potency. nih.gov The size of the molecule and the presence of specific functional groups that can form hydrogen bonds or engage in hydrophobic interactions often dictate the compound's efficacy. nih.govacs.org These studies highlight that modifications to the propyl group at C3, the amine at C7, or the nitrogen at position 1 of the indoline ring in this compound would likely have a profound impact on its biological profile.

Table 2: General Structure-Activity Correlations for Indoline-Based Scaffolds This table summarizes general SAR trends observed in the literature for various indoline and indole derivatives.

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

|---|---|---|---|

| N1-position | Bulky aromatic groups (e.g., Tosyl) | Often enhances potency | Can provide additional hydrophobic interactions with the target protein. nih.gov |

| C3-position | Varies (e.g., benzyl, alkyl) | Highly sensitive; modifications can drastically alter activity | Often points into a specific sub-pocket of the binding site; key for selectivity and potency. nih.govacs.org |

| C5/C6-position (Benzene ring) | Electron-withdrawing or donating groups | Modulates electronic properties and binding affinity | Can influence hydrogen bonding capacity or pi-stacking interactions. |

| C7-position | Hydrogen bond donors/acceptors | Can improve binding affinity | May form a critical hydrogen bond with the target protein. |

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. wikipedia.org Developing a pharmacophore hypothesis involves identifying the common chemical features shared by a set of active molecules and their spatial arrangement. nih.gov

For an indoline derivative, these features typically include:

Hydrogen Bond Donors (HBD): The amine group at C7 and the N-H group of the indoline ring are potential HBDs.

Hydrogen Bond Acceptors (HBA): Depending on the target, heteroatoms within substituents could act as HBAs.

Aromatic Ring (AR): The benzene portion of the indoline scaffold can engage in pi-pi stacking or hydrophobic interactions.

Hydrophobic (HY) features: The propyl group at C3 and the aliphatic part of the five-membered ring contribute to hydrophobic interactions.

Once a hypothesis is generated from a set of known active compounds, it can be used as a 3D query to screen large virtual databases for new molecules that match the pharmacophoric features, potentially identifying novel chemical scaffolds with the desired biological activity. mdpi.comnih.gov

Table 3: Potential Pharmacophoric Features of a 3-Propyl-7-aminoindoline Scaffold This table outlines the likely pharmacophoric features based on the chemical structure of the title compound's scaffold.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Target Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 7-amino group (-NH2) | Forms directed hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein. |

| Hydrogen Bond Donor (HBD) | 1-NH group of the indoline ring | Can act as a key hydrogen bond donor to anchor the ligand in the binding site. |

| Aromatic Ring (AR) | Fused benzene ring | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues. |

| Hydrophobic Feature (HY) | 3-propyl group | Occupies a hydrophobic pocket within the target's active site, contributing to binding affinity. |

| Hydrophobic Feature (HY) | Aliphatic portion of the dihydro-pyrrole ring | Provides a hydrophobic surface that can interact with nonpolar regions of the binding site. |

Mechanistic Investigations of 3 Propyl 2,3 Dihydro 1h Indol 7 Amine Molecular Interactions

Enzyme Binding and Inhibition Mechanisms

Interaction with Indoleamine 2,3-Dioxygenase (IDO)

No studies detailing the interaction, binding, or inhibition mechanisms of 3-Propyl-2,3-dihydro-1H-indol-7-amine with Indoleamine 2,3-Dioxygenase (IDO) were found. While indole (B1671886) and indoline (B122111) derivatives have been explored as potential IDO inhibitors, specific data for the subject compound is not available.

Interaction with Cyclooxygenase (COX) Enzymes (e.g., COX-2)

There is no available research on the interaction between this compound and Cyclooxygenase (COX) enzymes, including COX-2. Studies on other indole-based structures have shown inhibitory activity against COX enzymes, but this cannot be extrapolated to the specific compound .

Interaction with Poly(ADP-ribose) Polymerase-1 (PARP-1)

No published data exists on the binding or inhibitory effects of this compound on Poly(ADP-ribose) Polymerase-1 (PARP-1). The development of PARP-1 inhibitors has included various heterocyclic scaffolds, but specific investigation of this indoline derivative has not been reported.

Interaction with Carbonic Anhydrase IX (CA IX)

Information regarding the interaction of this compound with Carbonic Anhydrase IX (CA IX) is not present in the scientific literature. While some sulfonamide derivatives containing different heterocyclic cores have been studied as CA IX inhibitors, data on this specific compound is absent.

Interaction with Tyrosinase

There are no studies available that describe the mechanistic interaction or inhibitory potential of this compound against tyrosinase. Research into tyrosinase inhibitors has encompassed a wide range of compounds, including some indole derivatives, but not the specific molecule requested.

Other Enzyme Target Interactions (e.g., DNA gyrase, Cytochrome P450 Enzymes like CYP51)

No research findings were identified concerning the interaction of this compound with DNA gyrase or Cytochrome P450 enzymes, including the CYP51 isoform. While various classes of compounds are known to interact with these enzymes, there is no specific data available for this particular indoline derivative.

Receptor Binding Kinetics and Ligand-Receptor Interaction Mechanisms

The interaction of a ligand, such as a novel chemical entity, with its receptor is a dynamic process characterized by binding, conformational changes, and eventual dissociation. Understanding these molecular events is fundamental to elucidating the compound's pharmacological profile.

Serotonin (5-HT) Receptor Interactions (e.g., 5-HT7, 5-HT1A)

The serotonin system is a crucial modulator of a wide array of physiological and pathological processes in the central nervous system. Among the numerous 5-HT receptor subtypes, the 5-HT1A and 5-HT7 receptors are significant targets in neuropsychopharmacology.

The 5-HT1A receptor is implicated in the modulation of mood and anxiety. It is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase. The 5-HT7 receptor, another GPCR, is involved in the regulation of circadian rhythms, learning, and memory. Its activation generally stimulates adenylyl cyclase. The structural and functional interplay between these two receptors is an area of active research, as they are often co-expressed in brain regions associated with mood disorders.

While the indole scaffold is a common feature in many serotonin receptor ligands, the specific binding profile of this compound at 5-HT1A, 5-HT7, or any other serotonin receptor subtype has not been reported.

Cholecystokinin B (CCKB)/Gastrin Receptor Binding Profiles

The cholecystokinin (CCK) receptors, CCK1 and CCK2 (also known as CCKB), are GPCRs that play significant roles in the gastrointestinal system and the central nervous system. The CCKB receptor is of particular interest in neuroscience due to its involvement in anxiety, panic disorders, and memory. It is activated by the peptide hormones cholecystokinin and gastrin.

The development of non-peptide ligands for CCK receptors has been a focus of medicinal chemistry. Although various heterocyclic scaffolds have been explored, there is no published data to suggest that this compound interacts with the CCKB/gastrin receptor.

Adenosine Receptor Interactions (e.g., A3 Receptor)

Adenosine receptors are a class of GPCRs (A1, A2A, A2B, and A3) that are ubiquitously distributed throughout the body and are involved in a wide range of physiological processes, including cardiovascular function, inflammation, and neurotransmission. The A3 adenosine receptor is implicated in cardioprotection and inflammatory responses.

The discovery of selective ligands for adenosine receptor subtypes is an ongoing area of research. Currently, there is no information available to indicate any interaction between this compound and the A3 adenosine receptor or any other adenosine receptor subtype.

Theoretical Models of Allosteric Modulation in Seven Transmembrane Spanning Receptors

Seven-transmembrane spanning receptors, or GPCRs, are the largest family of cell surface receptors and are major drug targets. Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.

Theoretical models of allosteric modulation are crucial for understanding the complex pharmacology of these receptors and for the rational design of new drugs. These models often involve computational approaches, such as molecular docking and molecular dynamics simulations, to predict and analyze the binding of allosteric ligands and their effects on receptor conformation and signaling. There are no studies to suggest that this compound acts as an allosteric modulator at any GPCR.

Kinetic Analysis of Ligand-Receptor Association and Dissociation Rates (k_on, k_off)

The kinetics of ligand-receptor binding, specifically the association rate (k_on) and the dissociation rate (k_off), are critical determinants of a drug's pharmacological action. The ratio of these rates (k_off/k_on) defines the equilibrium dissociation constant (Kd), a measure of binding affinity.

Association Rate (k_on): This constant reflects the rate at which a ligand binds to its receptor. It is influenced by factors such as the concentration of the ligand and the receptor, as well as the diffusion and orientation of the ligand at the binding site.

Dissociation Rate (k_off): This constant represents the rate at which a ligand unbinds from its receptor. A slow dissociation rate can lead to prolonged receptor occupancy and, consequently, a longer duration of action.

Techniques such as surface plasmon resonance (SPR) and radioligand binding assays are commonly used to measure these kinetic parameters. For this compound, no experimental data on its association or dissociation rates at any biological receptor are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.